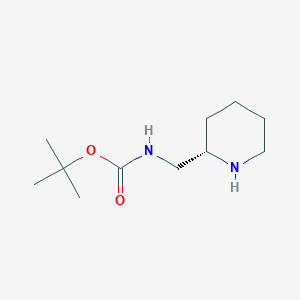

(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[[(2S)-piperidin-2-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRUVVRMWMDZAE-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401203087 | |

| Record name | 1,1-Dimethylethyl N-[(2S)-2-piperidinylmethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401203087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139004-93-6 | |

| Record name | 1,1-Dimethylethyl N-[(2S)-2-piperidinylmethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139004-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(2S)-2-piperidinylmethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401203087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate: A Chiral Building Block for Drug Discovery

Introduction

(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate is a valuable chiral building block in modern medicinal chemistry. The piperidine moiety is a "privileged scaffold," appearing in a vast array of clinically approved drugs and bioactive molecules, particularly those targeting the central nervous system and cancer. The specific stereochemistry at the C2 position, combined with the versatile Boc-protected aminomethyl side chain, makes this compound a highly sought-after intermediate for the synthesis of complex, enantiomerically pure pharmaceutical agents.

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical characterization, reactivity, and applications of this compound. The insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2] |

| Molecular Weight | 214.30 g/mol | [1][2] |

| IUPAC Name | tert-butyl N-[[(2S)-piperidin-2-yl]methyl]carbamate | [1] |

| CAS Number | 139004-93-6 | [1][3] |

| Appearance | White to light yellow powder or crystals | [4] |

| Melting Point | 93.0 to 97.0 °C | [4] |

| Solubility | Soluble in common organic solvents such as dichloromethane, methanol, and ethyl acetate. | |

| Canonical SMILES | CC(C)(C)OC(=O)NC[C@@H]1CCCCN1 | [1] |

| InChIKey | DIRUVVRMWMDZAE-VIFPVBQESA-N | [1] |

Synthesis and Purification

The synthesis of this compound typically starts from a readily available chiral precursor, such as L-lysine, to establish the desired stereocenter. The following is a representative multi-step synthetic protocol. The causality behind each step is explained to provide a deeper understanding of the process.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-2-(Aminomethyl)piperidine from L-Lysine

This initial step leverages the inherent chirality of L-lysine to set the stereochemistry of the final product. The synthesis often involves an intramolecular cyclization followed by reduction.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve L-lysine in a suitable solvent system.

-

Cyclization: Treat the solution with reagents that facilitate the intramolecular cyclization to form the piperidine ring. This can be achieved through various published methods, often involving the formation of a lactam intermediate.

-

Reduction: Reduce the intermediate from the previous step using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF). This step converts the amide functionality to the corresponding diamine, (S)-2-(aminomethyl)piperidine.

-

Workup and Isolation: Carefully quench the reaction with water and a base (e.g., NaOH solution) to precipitate the aluminum salts. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude (S)-2-(aminomethyl)piperidine.

Step 2: Boc Protection of (S)-2-(Aminomethyl)piperidine

The tert-butoxycarbonyl (Boc) group is introduced to protect the primary amine, rendering it less reactive and allowing for selective reactions at the secondary amine of the piperidine ring in subsequent synthetic steps.

-

Reaction Setup: Dissolve the crude (S)-2-(aminomethyl)piperidine in a suitable solvent, such as dichloromethane (DCM) or a mixture of dioxane and water.[5]

-

Addition of Reagents: Cool the solution in an ice bath and add a base, typically triethylamine (TEA) or sodium bicarbonate, to neutralize the acid formed during the reaction.[5] Slowly add a slight excess (1.1-1.3 equivalents) of di-tert-butyl dicarbonate (Boc₂O) to the stirred solution.[5]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[5]

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an organic solvent like ethyl acetate.[5] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.[1]

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a singlet at approximately 1.4 ppm integrating to 9 protons), the piperidine ring protons, and the methylene protons adjacent to the carbamate nitrogen.[6] The diastereotopic nature of the protons on the piperidine ring can lead to complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the Boc group (around 156 ppm), the quaternary carbon of the tert-butyl group (around 79 ppm), the methyl carbons of the tert-butyl group (around 28 ppm), and the carbons of the piperidine ring and the aminomethyl side chain.[6]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show the protonated molecular ion [M+H]⁺ at m/z 215.18.

Chemical Reactivity and Stability

The reactivity of this compound is governed by the two nitrogen atoms and the Boc protecting group.

-

N-Alkylation/Acylation: The secondary amine of the piperidine ring is a nucleophile and can readily undergo alkylation or acylation reactions with various electrophiles. This allows for the introduction of diverse substituents at the N1 position of the piperidine ring.

-

Boc Deprotection: The Boc group is stable to a wide range of reaction conditions but can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent.[7] This deprotection unmasks the primary amine, making it available for further functionalization, such as amide bond formation or reductive amination.

Deprotection Workflow Diagram

Caption: General workflow for the deprotection of the Boc group.

Applications in Drug Discovery

This compound serves as a crucial chiral intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the ability to introduce functionality at three distinct points: the secondary amine of the piperidine ring, the primary amine after deprotection, and potentially at other positions on the piperidine ring through further synthetic manipulations.

The carbamate group itself is a key structural motif in many approved drugs, acting as a stable and versatile functional group that can participate in hydrogen bonding and modulate pharmacokinetic properties.

Illustrative Synthetic Application

Caption: Synthetic utility of this compound.

This chiral building block is particularly useful in the synthesis of compounds where the stereochemistry at the 2-position of the piperidine ring is critical for biological activity.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Conclusion

This compound is a cornerstone chiral building block for the synthesis of complex, enantiomerically pure molecules in the pharmaceutical industry. Its well-defined stereochemistry, coupled with the versatile reactivity of the piperidine ring and the Boc-protected amine, provides a robust platform for the construction of novel therapeutic agents. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount for its effective utilization in drug discovery and development programs.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1501973, tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate.

- Princeton University, Macmillan Group. Supplementary Information.

- Fu, Y., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC.

- Supporting Information.

- Kumar, A., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health.

- Wang, Z., et al. (2021). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. PMC.

- ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.

- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.

- Wikipedia. Chiral resolution.

- White Rose Research Online. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2756031, tert-butyl N-((piperidin-2-yl)methyl)carbamate.

- MDPI. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.

- Toth, M., et al. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC.

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC.

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.

- Szymański, P., et al. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

Sources

- 1. tert-butyl N-((piperidin-2-yl)methyl)carbamate | C11H22N2O2 | CID 2756031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 139004-93-6 [smolecule.com]

- 3. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate structure and synthesis

An In-depth Technical Guide to the Structure, Synthesis, and Application of (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate

Executive Summary

This compound is a chiral heterocyclic building block of significant interest to the pharmaceutical and drug development industries. Its structure combines a piperidine scaffold, a common motif in centrally active drugs, with a protected primary amine at a defined stereocenter. This strategic combination makes it an invaluable intermediate for the enantioselective synthesis of complex molecular targets. This guide provides a comprehensive overview of the compound's structure, stereochemistry, and its pivotal role in medicinal chemistry. We will delve into the primary synthetic strategies, offering a comparative analysis and explaining the chemical rationale behind methodological choices. A detailed, field-proven experimental protocol for a reliable synthetic route is provided, alongside graphical workflows to aid in conceptual understanding.

Part 1: Molecular Structure and Physicochemical Properties

The utility of this compound as a synthetic intermediate is directly derived from its distinct structural features.

Chemical Identity

The compound is systematically named tert-butyl N-[[(2S)-piperidin-2-yl]methyl]carbamate.[1] Key identifiers are summarized in the table below.

| Property | Value |

| IUPAC Name | tert-butyl N-[[(2S)-piperidin-2-yl]methyl]carbamate[1] |

| CAS Number | 139004-93-6[1] |

| Molecular Formula | C₁₁H₂₂N₂O₂[1] |

| Molecular Weight | 214.30 g/mol [1] |

| Canonical SMILES | CC(C)(C)OC(=O)NC[C@@H]1CCCCN1[1] |

The Significance of Stereochemistry and the Boc Protecting Group

The molecule's functionality is dictated by two key elements: the (S)-stereocenter and the tert-butoxycarbonyl (Boc) protecting group.

-

The (S)-Stereocenter: The chiral center at the C2 position of the piperidine ring is critical. Biological systems are inherently chiral, and the specific spatial arrangement of substituents on a drug molecule often governs its binding affinity and efficacy at a target receptor or enzyme. Employing an enantiomerically pure building block like the (S)-isomer ensures that the subsequent synthesis proceeds stereoselectively, leading to the desired enantiomer of the final active pharmaceutical ingredient (API).

-

The Boc Protecting Group: The carbamate functionality serves as an excellent protecting group for the exocyclic primary amine.[2] The bulky tert-butyl group imparts stability under a wide range of reaction conditions (e.g., non-acidic hydrolysis, catalytic hydrogenation), preventing the nucleophilic amine from engaging in undesired side reactions.[2] However, it can be removed cleanly under mild acidic conditions (e.g., trifluoroacetic acid), allowing for selective deprotection and subsequent elaboration at this position. This orthogonal protecting group strategy is a cornerstone of modern multi-step organic synthesis.[3]

Part 2: Role in Medicinal Chemistry

The piperidine nucleus is a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple, diverse biological targets.[4] This makes piperidine-containing compounds a rich source of therapeutic agents, particularly those targeting the central nervous system.

This compound provides a strategic entry point into this chemical space. It is a versatile intermediate used in the synthesis of more complex molecules where a protected aminoalkylpiperidine moiety is required.[5] The presence of two distinct nitrogen atoms—the secondary amine within the ring and the Boc-protected primary amine outside the ring—allows for sequential, controlled functionalization, which is essential for building molecular complexity.

Caption: Key steps in the synthesis of the piperidine core from L-Lysine.

Protocol:

-

Esterification: (S)-Lysine hydrochloride (1.0 eq) is suspended in methanol. The mixture is cooled to 0°C, and thionyl chloride (approx. 2.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight to yield the dimethyl ester.

-

Cyclization Precursor Formation: The lysine dimethyl ester is subjected to conditions that facilitate the formation of a suitable leaving group on one nitrogen and prepare the other for cyclization (e.g., via tosylation or other activation methods).

-

Reductive Cyclization: The activated intermediate is treated with a reducing agent (e.g., LiAlH₄). This step reduces the esters and initiates an intramolecular cyclization via an aziridinium intermediate to stereoselectively form the N-protected piperidine ring.

-

Deprotection & Isolation: The protecting groups are removed under appropriate conditions (e.g., acid hydrolysis) to yield (S)-2-(aminomethyl)piperidine, which is typically isolated as its dihydrochloride salt after purification.

Stage 2: Boc-Protection

This is a standard procedure for the protection of a primary amine. Protocol:

-

Reaction Setup: (S)-2-(Aminomethyl)piperidine dihydrochloride (1.0 eq) is dissolved or suspended in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Base Addition: Triethylamine (TEA, approx. 3.0-4.0 eq) is added to neutralize the hydrochloride salt and act as a base for the reaction. The mixture is stirred at 0°C.

-

Boc Anhydride Addition: A solution of di-tert-butyl dicarbonate ((Boc)₂O, approx. 1.1-1.2 eq) in the same solvent is added dropwise to the stirred mixture. A catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to accelerate the reaction. 4. Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 6-12 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Final Product: The crude residue is purified by column chromatography on silica gel to afford this compound as a pure solid or oil.

Part 5: Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE). It is classified as a substance that may cause skin irritation, serious eye damage, and respiratory irritation. [1]Standard laboratory safety practices, including the use of a fume hood, safety glasses, and chemical-resistant gloves, are mandatory.

Part 6: Conclusion

This compound stands out as a high-value chiral building block for modern drug discovery. Its well-defined stereochemistry and orthogonally protected amino groups provide a reliable and versatile platform for the synthesis of complex piperidine-containing pharmaceutical targets. The synthetic route originating from L-lysine offers a robust, scalable, and economically viable method for its production, ensuring its continued accessibility to researchers and scientists in the field. A thorough understanding of its structure and synthetic rationale is key to unlocking its full potential in the development of next-generation therapeutics.

References

- Title: An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride.

- Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Source: Open Research@CSIR-NIScPR. URL:[Link]

- Title: tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate.

- Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- Title: Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes.

- Title: Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration.

- Title: Enantioselective Synthesis of 2‑Aminomethyl and 3‑Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. Source: Figshare. URL:[Link]

- Title: Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes | Request PDF.

- Title: Tert-butyl (piperidin-4-ylmethyl)carbamate.

- Title: (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate.

- Title: Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.

- Title: Organic Carbamates in Drug Design and Medicinal Chemistry.

- Title: Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

- Title: Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases.

- Title: Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,...

Sources

Introduction: The Strategic Value of a Chiral Piperidine Building Block

An In-depth Technical Guide to (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate

This guide provides a comprehensive technical overview of this compound (CAS No. 139004-93-6), a chiral building block of significant interest to researchers, scientists, and professionals in drug development and synthetic chemistry. We will delve into its chemical properties, stereoselective synthesis, analytical characterization, applications, and safety protocols, offering field-proven insights grounded in authoritative scientific principles.

This compound is a key synthetic intermediate whose value is derived from the convergence of three critical molecular features: the piperidine scaffold, a defined stereocenter, and a strategically placed Boc-protected amine.

-

The Piperidine Scaffold : The piperidine ring is one of the most prevalent N-heterocyclic motifs in pharmaceuticals and natural products.[1][2] Its conformational flexibility allows it to act as a versatile scaffold, presenting substituents in precise three-dimensional orientations to interact with biological targets.[3] The development of efficient methods for synthesizing substituted piperidines is a cornerstone of modern medicinal chemistry.[4]

-

Stereochemical Integrity : Asymmetry is fundamental to biological recognition. The '(S)' designation of this compound indicates a specific enantiomer, which is crucial for achieving selective interactions with chiral biological molecules like enzymes and receptors. Asymmetric synthesis and the use of chiral building blocks are essential for developing potent and selective drug candidates with minimized off-target effects.[5][6]

-

The Boc Protecting Group : The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines.[7] Its purpose is to temporarily mask the reactivity of the primary amine on the methyl side-chain, allowing chemists to perform reactions on other parts of the molecule, such as the secondary amine within the piperidine ring. The Boc group is valued for its stability under a wide range of reaction conditions and its clean, selective removal under acidic conditions.[8][9]

This combination makes this compound a highly valuable precursor for constructing complex, stereochemically defined molecules with potential therapeutic applications.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is the foundation of its effective use in research and development. The key identifiers and computed properties for this compound are summarized below.

Table 1: Core Properties and Identifiers

| Property | Value | Source |

| CAS Number | 139004-93-6 | [10][11] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [8][10] |

| Molecular Weight | 214.30 g/mol | [10] |

| IUPAC Name | tert-butyl N-[[(2S)-piperidin-2-yl]methyl]carbamate | [10][12] |

| Canonical SMILES | CC(C)(C)OC(=O)NC[C@@H]1CCCCN1 | [10] |

| InChIKey | DIRUVVRMWMDZAE-VIFPVBQESA-N | [10] |

| Synonyms | (S)-Boc-2-aminomethylpiperidine, tert-Butyl N-[(2S)-piperidin-2-ylmethyl]carbamate | [10][13] |

Visualization of Molecular Structure

The following diagram illustrates the two-dimensional structure of the molecule, highlighting the chiral center and the key functional groups.

Caption: 2D structure of this compound.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure 2-substituted piperidines is a significant challenge in organic chemistry.[5] Methodologies often rely on either asymmetric synthesis, where the chiral center is introduced stereoselectively, or on the resolution of a racemic mixture.

A plausible and efficient laboratory-scale synthesis of the title compound starts from the commercially available racemic 2-(aminomethyl)piperidine. The strategy involves two key, self-validating steps: non-selective Boc protection followed by a classical diastereomeric salt resolution.

Workflow for Synthesis and Resolution

Caption: Synthetic workflow from racemic starting material to the final chiral product.

Detailed Experimental Protocol

Step 1: Synthesis of racemic tert-Butyl (piperidin-2-ylmethyl)carbamate

-

Rationale : This initial step protects the more reactive primary amine with the Boc group. Di-tert-butyl dicarbonate is the standard reagent for this transformation due to its high efficiency and the benign nature of its byproducts (tert-butanol and CO₂). Dichloromethane (DCM) is an excellent, inert solvent for this reaction.

-

Procedure :

-

Dissolve racemic 2-(aminomethyl)piperidine (1.0 eq.) in DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq.) in DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude racemic product, which can be used in the next step without further purification.

-

Step 2: Chiral Resolution via Diastereomeric Salt Formation

-

Rationale : This step leverages the principle that diastereomers (salt pairs formed between a racemic base and a single enantiomer of a chiral acid) have different physical properties, such as solubility. (-)-O,O'-Di-p-toluoyl-L-tartaric acid is an effective resolving agent for amines, often yielding crystalline salts with one enantiomer while the other remains in solution.[14]

-

Procedure :

-

Dissolve the crude racemic product from Step 1 in methanol (MeOH).

-

In a separate flask, dissolve (-)-O,O'-di-p-toluoyl-L-tartaric acid (0.5 eq.) in MeOH, heating gently if necessary.

-

Slowly add the acid solution to the amine solution at room temperature.

-

Stir the mixture for 4-6 hours. A white precipitate should form.

-

Cool the mixture in an ice bath for 1 hour to maximize precipitation, then collect the solid by vacuum filtration.

-

Wash the solid with a small amount of cold MeOH to remove the more soluble diastereomer. The collected solid is the diastereomeric salt of the desired (S)-enantiomer.

-

Step 3: Liberation of the Free Amine (Salt Breaking)

-

Rationale : To isolate the final product, the chiral acid must be removed. This is achieved by treating the salt with a base, which deprotonates the piperidine nitrogen, breaking the ionic bond and rendering the amine soluble in an organic solvent.

-

Procedure :

-

Suspend the filtered diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate).

-

Cool the mixture to 0 °C and add a saturated aqueous solution of sodium carbonate (Na₂CO₃) portion-wise until the pH of the aqueous layer is >10.

-

Stir vigorously until all solids have dissolved.

-

Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

-

Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and enantiomeric excess of the final product. Each technique provides a piece of a self-validating puzzle to ensure the material meets specifications.

Table 2: Key Analytical Techniques and Expected Results

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | Signals corresponding to the tert-butyl group (~1.4 ppm, singlet, 9H), piperidine ring protons (complex multiplets, 1.0-3.0 ppm), and aminomethyl protons. The NH protons will appear as broad singlets.[14] |

| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for the Boc carbonyl (~156 ppm), the quaternary carbon of the Boc group (~79 ppm), and distinct signals for the piperidine and aminomethyl carbons.[14] |

| Mass Spectrometry | Molecular Weight Verification | An [M+H]⁺ ion peak at m/z 215, confirming the molecular weight of 214.3 g/mol .[14] |

| FTIR Spectroscopy | Functional Group Identification | Characteristic stretches for N-H bonds (~3350 cm⁻¹), C-H bonds (~2970 cm⁻¹), and the Boc carbonyl C=O group (~1700 cm⁻¹).[14] |

| Chiral HPLC | Enantiomeric Purity (e.e.) | Using a suitable chiral stationary phase (e.g., Chiralpak), the (S)-enantiomer should appear as a single, sharp peak, allowing for the quantification of enantiomeric excess. |

| Melting Point | Purity and Identity Check | A sharp, defined melting range consistent with a pure substance. |

Analytical Workflow Diagram

Caption: A typical quality control workflow for product validation.

Applications in Medicinal Chemistry and Organic Synthesis

The primary utility of this compound is as a versatile chiral building block.[9] The Boc-protected primary amine and the secondary amine of the piperidine ring offer orthogonal reactivity, allowing for sequential, controlled functionalization.

Synthetic Utility Pathway

Caption: Orthogonal deprotection/functionalization strategies.

-

Pathway 1 (Piperidine N-Functionalization First) : The secondary amine of the piperidine ring can be selectively functionalized via reactions like reductive amination, N-alkylation, or Buchwald-Hartwig amination while the Boc group protects the side-chain amine. Subsequent treatment with an acid like trifluoroacetic acid (TFA) or HCl in dioxane cleanly removes the Boc group, revealing the primary amine for further modification (e.g., amide bond formation). This is a common strategy for building inhibitors where one part of the molecule binds in a core pocket and the side chain is elaborated to pick up additional interactions.

-

Pathway 2 (Side-Chain N-Functionalization First) : Alternatively, the Boc group can be removed first to expose the primary amine. This amine can then be acylated, sulfonated, or used in reductive amination. The piperidine nitrogen can then be modified in a subsequent step. This approach is advantageous when the desired functionality on the primary amine is incompatible with the conditions needed to modify the piperidine nitrogen.

The piperidine scaffold is a key component in drugs targeting the central nervous system, as well as in antivirals, analgesics, and anticancer agents.[6][15] This specific building block provides a stereochemically defined entry point into novel chemical space for these therapeutic areas.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling any chemical intermediate.

-

Hazard Identification : According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[16]

-

Skin Protection : Wear nitrile or other chemically resistant gloves and a lab coat. Avoid contact with skin.[17]

-

Respiratory Protection : Use only in a well-ventilated area or in a chemical fume hood to avoid inhaling dust or vapors.[16]

-

-

Handling and First Aid :

-

Wash hands thoroughly after handling.[17]

-

If on skin : Wash with plenty of soap and water. If irritation occurs, seek medical advice.[16]

-

If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16]

-

If inhaled : Move person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[16]

-

-

Storage :

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]

-

Keep away from incompatible substances such as strong oxidizing agents.

-

Conclusion

This compound is more than just a chemical; it is a strategic tool for the modern medicinal and synthetic chemist. Its well-defined stereochemistry, the robust and versatile piperidine core, and the orthogonally protected amine functionality provide an efficient and reliable starting point for the synthesis of complex molecular architectures. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can confidently and safely leverage this building block to accelerate the discovery and development of novel chemical entities.

References

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][1][2][3]

- Beaulieu, F., et al. (1991). An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. The Journal of Organic Chemistry. [Link][5]

- Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.

- Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 367. [Link][19]

- Rowley, C. N., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link][6]

- ChemSrc. (S)-tert-Butyl (piperidin-2-ylmethyl)

- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link][4]

- BuyersGuideChem. Supplier CAS No 139004-93-6. [Link][13]

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1501973, tert-butyl N-{[(2S)

- Supporting Information for an unspecified article. [Link][20]

- Isidro-Llobet, A., et al. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(44), 21154-21175. [Link][7]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]

- 4. ajchem-a.com [ajchem-a.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Buy this compound | 139004-93-6 [smolecule.com]

- 9. chemimpex.com [chemimpex.com]

- 10. tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate | C11H22N2O2 | CID 1501973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

- 12. benchchem.com [benchchem.com]

- 13. Supplier CAS No 139004-93-6 - BuyersGuideChem [buyersguidechem.com]

- 14. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]

- 15. tandfonline.com [tandfonline.com]

- 16. aksci.com [aksci.com]

- 17. fishersci.ie [fishersci.ie]

An In-Depth Technical Guide to (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chiral molecule, (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate. It delves into its fundamental physicochemical properties, validated synthesis and purification protocols, rigorous analytical characterization, and its critical applications as a versatile building block in medicinal chemistry.

Core Molecular Attributes

This compound is a key chiral intermediate widely utilized in the synthesis of complex pharmaceutical agents. Its structure features a piperidine ring, a foundational scaffold in many bioactive molecules, substituted at the 2-position with a carbamate-protected aminomethyl group.[1] The tert-butoxycarbonyl (Boc) protecting group is instrumental, offering stability under various reaction conditions while allowing for facile deprotection under acidic conditions.

The precise stereochemistry at the C2 position—the (S)-enantiomer—is crucial for its utility, as biological targets often exhibit strict stereoselectivity. The molecule's properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [2] |

| Molecular Weight | 214.30 g/mol | [2] |

| Monoisotopic Mass | 214.168127949 Da | [2] |

| CAS Number | 139004-93-6 | [2] |

| IUPAC Name | tert-butyl N-[[(2S)-piperidin-2-yl]methyl]carbamate | [2] |

| Appearance | Typically a colorless oil or low-melting solid | |

| Canonical SMILES | CC(C)(C)OC(=O)NC[C@@H]1CCCCN1 | [2] |

Synthesis and Purification: A Validated Protocol

The asymmetric synthesis of 2-substituted piperidines is a well-established field in organic chemistry, driven by the prevalence of this motif in natural products and pharmaceuticals.[3][4] A common and reliable pathway to synthesize the title compound involves the reduction of a corresponding Boc-protected pyridine derivative, followed by stereoselective hydrogenation or resolution.

The causality behind this multi-step approach is rooted in control and purity. Starting from a planar, achiral pyridine allows for the introduction of the side chain, while the subsequent stereoselective reduction is the key step that establishes the desired (S)-chirality. The Boc group serves a dual purpose: it deactivates the piperidine nitrogen to prevent side reactions and enhances solubility in organic solvents, simplifying purification.

Experimental Workflow: Synthesis and Validation

The following diagram outlines a representative workflow for the synthesis and subsequent quality control validation of this compound.

Caption: Synthesis and Quality Control Workflow.

Detailed Protocol:

-

Precursor Preparation: Begin with the commercially available tert-butyl (pyridin-2-ylmethyl)carbamate.[5]

-

Stereoselective Reduction: The pyridine ring is subjected to asymmetric hydrogenation. This is the most critical step for establishing stereochemistry. A common method involves using a chiral catalyst, such as a Rhodium or Iridium complex with a chiral phosphine ligand, under a hydrogen atmosphere. The choice of catalyst and solvent is paramount for achieving high enantiomeric excess (e.e.).

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Extraction: Upon completion, the catalyst is filtered, and the reaction mixture is concentrated. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove impurities.

-

Purification: The crude product is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically employed to elute the final compound with high purity.

-

Final Product Characterization: The purified fractions are combined, and the solvent is removed under reduced pressure to yield the final product.

Analytical Characterization: A Self-Validating System

To ensure the identity, purity, and stereochemical integrity of this compound, a suite of analytical techniques must be employed. This multi-faceted approach creates a self-validating system where each method corroborates the others, ensuring the material is fit for purpose in sensitive downstream applications like drug synthesis.

Structural and Purity Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Key signals include the characteristic singlet for the nine protons of the tert-butyl group (~1.4 ppm), multiplets for the piperidine ring protons, and signals for the aminomethyl bridge.

-

¹³C NMR: Confirms the carbon skeleton of the molecule. Expected signals include those for the Boc carbonyl (~156 ppm), the quaternary carbon of the Boc group (~79 ppm), and the distinct carbons of the piperidine ring.[6]

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to 215.31.

Stereochemical Integrity

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric purity (or enantiomeric excess, e.e.) of the compound. The sample is run on a chiral stationary phase (e.g., a polysaccharide-based column) that can separate the (S) and (R) enantiomers. By comparing the retention times and peak areas to a racemic standard, the e.e. of the synthesized batch can be accurately quantified. An e.e. of >98% is typically required for pharmaceutical applications.

The relationship between these validation steps is illustrated below.

Caption: Interlocking Analytical Validation.

Applications in Drug Development

The this compound building block is invaluable in medicinal chemistry. The piperidine core is a "privileged scaffold," meaning it frequently appears in successful drug molecules due to its favorable pharmacokinetic properties.[7] The Boc-protected primary amine provides a versatile chemical handle for elaboration into more complex structures.

The carbamate group itself is a common structural motif in many approved therapeutic agents, acting as a stable amide bioisostere that can improve drug potency and duration of action.[8]

This specific chiral intermediate is a key component in the synthesis of various drug candidates, including inhibitors for enzymes like IRAK4 (Interleukin-1 receptor-associated kinase 4) and antagonists for orexin receptors, which are targets for treating inflammation and sleep disorders, respectively.[9] Its utility lies in its ability to precisely orient functional groups in three-dimensional space to achieve optimal binding with a biological target.

Conclusion

This compound is more than a chemical with a specific molecular weight; it is a precision tool for the construction of stereochemically defined pharmaceutical agents. Understanding its core properties, employing robust synthetic and purification strategies, and confirming its quality through a comprehensive, self-validating analytical workflow are essential for its successful application in research and drug development. This guide provides the foundational knowledge and practical insights necessary for scientists to leverage this important chiral building block effectively.

References

- An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine.The Journal of Organic Chemistry - ACS Publications.

- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.PMC - NIH.

- Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine.The Journal of Organic Chemistry - ACS Publications.

- tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate.PubChem - NIH.

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.Advanced Journal of Chemistry A.

- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.Royal Society of Chemistry.

- (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate.PubChem - NIH.

- Tert-butyl (piperidin-4-ylmethyl)carbamate.PubChem - NIH.

- Supporting Information for a relevant synthesis.(General reference for precursor).

- Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.ResearchGate.

- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.PMC - PubMed Central.

- Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.Michael Pittelkow Research Group.

Sources

- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate | C11H22N2O2 | CID 1501973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 7. ajchem-a.com [ajchem-a.com]

- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate mechanism of action

A-889425: A Case Study in Structure-Activity Relationships

A notable example involves the synthesis of A-889425, a potent and selective inhibitor of the enzyme Dipeptidyl Peptidase IV (DPP-4).[1] DPP-4 inhibitors are a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes mellitus.

The synthesis of A-889425 and its analogs utilizes a chiral piperidine intermediate, highlighting the importance of the stereochemistry at the C-2 position for optimal binding to the DPP-4 active site.

The Role of the (S)-Piperidine Scaffold

The piperidine ring is a prevalent structural motif in many biologically active molecules and approved drugs.[2][3] Its conformational flexibility and ability to engage in various intermolecular interactions make it a valuable scaffold in drug design.[2][4] The introduction of a chiral center, as in the (S)-configuration of the topic compound, can significantly influence a molecule's:

-

Biological Activity and Selectivity: The precise three-dimensional arrangement of substituents on the chiral piperidine ring allows for optimized interactions with the target protein, enhancing potency and selectivity against other proteins.[5]

-

Physicochemical Properties: Chirality can modulate properties like pKa and logD, which affect a drug's solubility, absorption, and distribution.[5][6]

-

Pharmacokinetic Profile: The stereochemistry can impact how the drug is metabolized and eliminated from the body.[6]

The Boc Protecting Group

The tert-butyl carbamate (Boc) group is a crucial feature of (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate. It serves as a protecting group for the primary amine.[7][8] In multi-step organic synthesis, it is often necessary to prevent a reactive functional group, like an amine, from participating in a reaction while another part of the molecule is being modified.

The Boc group is widely used because it is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid) to reveal the reactive amine for subsequent chemical transformations.[9]

Mechanism of Action: An Indirect Perspective

Since this compound is a synthetic intermediate, its "mechanism of action" is best understood through the biological activity of the final compounds synthesized from it. A prime example is the class of Dipeptidyl Peptidase IV (DPP-4) inhibitors.

DPP-4 Inhibition for Type 2 Diabetes

Target: Dipeptidyl Peptidase IV (DPP-4)[1]

Physiological Role: DPP-4 is a serine protease that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These incretins are released after a meal and stimulate insulin secretion from the pancreas in a glucose-dependent manner.

Mechanism of Inhibition: DPP-4 inhibitors bind to the active site of the DPP-4 enzyme, preventing it from breaking down GLP-1 and GIP. This leads to higher circulating levels of active incretins.

Therapeutic Effect: By prolonging the action of incretins, DPP-4 inhibitors enhance glucose-dependent insulin secretion, suppress glucagon release, and ultimately lower blood glucose levels in patients with type 2 diabetes.[1] The molecular docking analysis of Anagliptin, a DPP-4 inhibitor, reveals that it binds to a hydrophobic pocket at the active site of DPP-IV.

Below is a diagram illustrating the DPP-4 inhibition pathway.

Caption: The DPP-4 inhibition pathway.

Experimental Protocols

The utility of this compound is realized through its application in synthetic organic chemistry. Below are representative protocols for its use.

Protocol 1: Boc Deprotection

This procedure removes the tert-butyl carbamate protecting group to yield the free primary amine, which is then available for subsequent reactions, such as amide coupling.

Objective: To deprotect the amine of this compound.

Materials:

-

This compound

-

Dichloromethane (DCM) or Dioxane

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in Dioxane

-

Sodium bicarbonate (saturated aqueous solution)

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound in a suitable solvent like dichloromethane.

-

Cool the solution in an ice bath.

-

Add an excess of a strong acid, such as trifluoroacetic acid or a solution of HCl in dioxane, dropwise.

-

Allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

Protocol 2: Amide Coupling (Post-Deprotection)

Following deprotection, the resulting chiral amine can be coupled with a carboxylic acid to form a new amide bond, a key step in the synthesis of many DPP-4 inhibitors.

Objective: To form an amide bond between the deprotected piperidine intermediate and a carboxylic acid.

Materials:

-

Deprotected (S)-(piperidin-2-ylmethyl)amine

-

Carboxylic acid of interest (e.g., 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid for Anagliptin synthesis)[10][11]

-

Coupling agent (e.g., HATU, EDCI/HOBt)

-

Amine base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve the carboxylic acid, the deprotected amine intermediate, and the coupling agent (e.g., HATU) in an anhydrous solvent like dichloromethane.[10]

-

Cool the mixture to 0°C in an ice bath.

-

Add an amine base, such as diisopropylethylamine (DIPEA), to the reaction mixture.[10]

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction with a suitable solvent and wash with water and brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final coupled product.

The general workflow from the starting material to a final active pharmaceutical ingredient is depicted below.

Caption: Generalized synthetic workflow.

Conclusion

This compound does not possess a direct mechanism of action in a pharmacological sense. Instead, its significance is rooted in its role as a high-value chiral building block in synthetic and medicinal chemistry. Its specific stereochemistry and the presence of a chemically labile Boc protecting group make it an ideal precursor for constructing complex molecules with precise three-dimensional architectures. The biological activities and mechanisms of action of the final products, such as DPP-4 inhibitors used in diabetes therapy, are a direct consequence of the structural framework provided by this versatile intermediate.

References

- CN105503878A - Synthesis method of anagliptin. (2016). Google Patents.

- CN103951669A - Synthesis method of Anagliptin key intermediate. (2014). Google Patents.

- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.).

- Qiu-Shi Chen, Jian-Qi Li, & Qing-Wei Zhang. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate.

- The influence of introducing chiral center on piperidine ring on hERG... (n.d.). ResearchGate.

- Process For Preparation Of Anagliptin. (n.d.). Quick Company.

- WO2016012927A1 - A process for preparation of anagliptin hydrochloride. (2016). Google Patents.

- Ashton, W. T., et al. (2005). Dipeptidyl peptidase IV inhibitors derived from beta-aminoacylpiperidines bearing a fused thiazole, oxazole, isoxazole, or pyrazole. Bioorganic & Medicinal Chemistry Letters, 15(9), 2253-2258.

- Biftu, T., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS Medicinal Chemistry Letters, 6(3), 323-327.

- National Center for Biotechnology Information. (n.d.). tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate. PubChem.

- Kushwaha, N., et al. (2021). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 26(16), 4974.

- He, H., et al. (2005). Substituted piperazines as novel dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(18), 4049-4054.

- Knez, D., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 17(8), 845-866.

- Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 269-273.

- Yilmaz, I., et al. (2020). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 25(21), 5126.

- Richards, J. R., & Ko, J. K. (2023). Carbamate Toxicity. StatPearls.

- Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.

- Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.

- Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2022). ResearchGate.

Sources

- 1. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 6. thieme-connect.de [thieme-connect.de]

- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. CN105503878A - Synthesis method of anagliptin - Google Patents [patents.google.com]

- 11. CN103951669A - Synthesis method of Anagliptin key intermediate - Google Patents [patents.google.com]

(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate biological activity

An In-depth Technical Guide to (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate: A Chiral Building Block for the Synthesis of Biologically Active Agents

Abstract

This compound is a chiral heterocyclic compound featuring a piperidine ring, a stereochemically defined center at the 2-position, and a primary amine protected by a tert-butoxycarbonyl (Boc) group. While extensive research into its intrinsic biological activity is not prominent in the public domain, its value as a high-fidelity synthetic intermediate in drug discovery is well-established. The unique combination of a reactive secondary amine within the piperidine ring and a selectively deprotectable primary amine makes it a versatile scaffold for constructing complex, biologically active molecules. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and, most critically, its application in the development of novel therapeutics, including its documented use in the synthesis of potent Toll-Like Receptor (TLR) inhibitors for inflammatory and autoimmune diseases.

Chapter 1: Introduction to the (S)-Piperidinemethyl Carbamate Scaffold

The Piperidine Moiety in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its prevalence is due to a combination of favorable properties: it is metabolically stable, has a three-dimensional structure that can effectively present substituents for interaction with biological targets, and its basic nitrogen can be protonated at physiological pH, often aiding in solubility and receptor binding. Numerous approved drugs, such as the antipsychotic pipamperone and the Alzheimer's treatment Aricept, incorporate the piperidine nucleus, highlighting its broad therapeutic utility across various disease areas, including cancer and epilepsy.[1]

The Carbamate Group: A Versatile Functional Handle

The carbamate group in the title compound serves two primary roles. First, the tert-butoxycarbonyl (Boc) moiety is one of the most common protecting groups for amines in organic synthesis.[2] Its stability under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid), makes it ideal for multi-step synthetic campaigns. Second, the carbamate linkage itself is a key structural motif in many approved drugs.[3] It is more resistant to proteolytic degradation than a standard amide bond, making it an excellent peptide bond surrogate, and its hydrogen bonding capabilities can be crucial for drug-target interactions.[3][4]

The Imperative of Chirality

Biological systems are inherently chiral. The interaction between a small molecule drug and its protein target is highly sensitive to stereochemistry. The (S)-configuration at the 2-position of the piperidine ring is critical, as it dictates the spatial orientation of the side chain. This specific arrangement is often essential for achieving high-affinity binding to a target receptor or enzyme active site, thereby maximizing potency and minimizing off-target effects that could arise from the incorrect enantiomer. The use of enantiomerically pure starting materials like this compound is therefore a cornerstone of modern, rational drug design.[5][6]

Chapter 2: Synthesis and Characterization

The synthesis of enantiomerically pure this compound is crucial for its application. While multiple routes are possible, a common strategy involves starting from a readily available chiral precursor or employing a chiral resolution step.

Proposed Synthetic Pathway via Chiral Resolution

A practical approach involves the synthesis of the racemic mixture followed by classical resolution. This method is often scalable and cost-effective.

Experimental Protocol:

-

Synthesis of Racemic 2-(Aminomethyl)piperidine: This can be achieved through various established routes, such as the reduction of 2-cyanopiperidine.

-

Boc Protection of the Primary Amine: The racemic 2-(aminomethyl)piperidine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in a suitable solvent like dichloromethane (DCM) with a base such as triethylamine (TEA) to yield racemic tert-butyl (piperidin-2-ylmethyl)carbamate.

-

Chiral Resolution: The racemic product is then resolved using a chiral acid. For the related 3-substituted analogue, optically active mandelic acid has been shown to be effective in forming diastereomeric salts that can be separated by crystallization.[7] A similar principle applies here.

-

Dissolve the racemic Boc-protected amine in a solvent such as ethanol.

-

Add a solution of an equimolar amount of a chiral resolving agent (e.g., (S)-(+)-mandelic acid).

-

Allow the mixture to cool, promoting the crystallization of one diastereomeric salt.

-

Filter the crystals and wash with a cold solvent.

-

-

Liberation of the Free Base: The isolated diastereomeric salt is treated with a mild base (e.g., aqueous sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate) to yield the enantiomerically pure this compound.[8]

-

Purification and Characterization: The final product is purified by recrystallization or column chromatography.

Characterization and Quality Control

Ensuring the identity, purity, and enantiomeric excess of the final product is paramount.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [4] |

| Molecular Weight | 214.30 g/mol | [4] |

| CAS Number | 139004-93-6 | [4] |

| Appearance | White to off-white solid | N/A |

| ¹H NMR | Consistent with structure; key signals for Boc group (~1.4 ppm), piperidine ring protons, and aminomethyl protons. | N/A |

| ¹³C NMR | Consistent with structure; key signals for Boc carbonyl (~156 ppm) and quaternary carbon (~79 ppm). | [8] |

| Mass Spec (ESI-MS) | m/z = 215.17 [M+H]⁺ (Calculated for C₁₁H₂₃N₂O₂⁺: 215.1754) | N/A |

| Chiral HPLC | Used to determine enantiomeric excess (>98% ee is typical for pharmaceutical intermediates). | N/A |

Note: NMR data can vary slightly based on solvent and instrument.

Chapter 3: Application in the Synthesis of Bioactive Molecules

The primary utility of this compound lies in its role as a versatile synthon for introducing a chiral piperidinemethyl fragment into a larger molecule.

A Versatile Chiral Synthon

The molecule offers two distinct points for chemical modification, which can be addressed sequentially. The secondary amine of the piperidine ring is nucleophilic and can be readily functionalized, for example, through N-alkylation or N-arylation reactions. Subsequently, the Boc group can be removed to reveal the primary amine, which can then be acylated, alkylated, or used in reductive amination to complete the synthesis of the target molecule.

General Synthetic Workflow

The following diagram illustrates a typical workflow for utilizing this building block in a drug discovery program.

Caption: General workflow for using the chiral building block.

Case Study: Synthesis of Toll-Like Receptor (TLR) Inhibitor Prodrugs

A key application of this scaffold is found in a patent describing prodrugs of Toll-like receptor (TLR) inhibitors.[9] TLRs, particularly TLR7, TLR8, and TLR9, are critical components of the innate immune system. Their dysregulation is implicated in various autoimmune and inflammatory diseases, making them attractive therapeutic targets.

Synthetic Application and Rationale: The patent describes the synthesis of complex heterocyclic compounds that inhibit TLR signaling.[9] In this context, a derivative of the (S)-piperidine scaffold is used as a promoiety, which is attached to the active drug molecule to improve its pharmaceutical properties (e.g., solubility, stability, or delivery). The synthesis involves activating the hydroxyl group of tert-butyl (S)-2-(hydroxymethyl)piperidine-1-carboxylate (a closely related precursor) and then coupling it with the active TLR inhibitor. This demonstrates how the piperidine scaffold is employed to generate advanced drug candidates.

Mechanism of Action: The final compounds are designed to inhibit signaling through TLR7, 8, or 9.[9] The (S)-piperidine-containing promoiety is cleaved in vivo to release the active inhibitor, which then presumably binds to the receptor or a downstream signaling component, thereby dampening the inflammatory cascade. This prodrug strategy is a sophisticated approach to optimize the therapeutic index of a potent drug.

Chapter 4: Hypothetical Screening and Assay Development

While primarily a building block, it is prudent in drug development to characterize key intermediates for any intrinsic biological activity. Based on the structural motifs present, a targeted screening cascade can be proposed.

Rationale for Screening

Given that piperidine carbamates have been identified as potential inhibitors of endocannabinoid hydrolases (FAAH and MAGL) and its use in constructing TLR modulators, a focused screening approach against these targets is logical.[10]

Proposed In Vitro Assay Protocols

Protocol 1: Cell-Based TLR Reporter Assay

-

Objective: To determine if the compound has agonist or antagonist activity at TLR7, 8, or 9.

-

Methodology:

-

Culture HEK-Blue™ hTLR7, hTLR8, or hTLR9 cells (InvivoGen), which express a specific human TLR and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.

-

For antagonist testing, pre-incubate cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 1 hour.

-

Add a known TLR agonist at its EC₅₀ concentration (e.g., R848 for TLR7/8, ODN 2006 for TLR9). For agonist testing, add the compound alone.

-

Incubate for 16-24 hours at 37°C.

-

Measure SEAP activity in the supernatant using a detection reagent like QUANTI-Blue™ and a spectrophotometer at 620-655 nm.

-

Calculate the percent inhibition (for antagonist mode) or activation (for agonist mode) relative to controls and determine IC₅₀ or EC₅₀ values.

-

Protocol 2: FAAH/MAGL Fluorometric Inhibition Assay

-

Objective: To assess the inhibitory potential against fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).

-

Methodology:

-

Use a commercially available FAAH or MAGL inhibitor screening kit (e.g., from Cayman Chemical).

-

Prepare a dilution series of the test compound in assay buffer.

-

In a 96-well plate, add recombinant human FAAH or MAGL enzyme to each well.

-

Add the test compound dilutions and incubate for a pre-determined time (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the specific fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin for FAAH).

-

Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation/emission wavelengths.

-

Calculate the rate of reaction and determine the percent inhibition for each compound concentration to derive an IC₅₀ value.

-

Screening Cascade Workflow

Caption: Hypothetical screening cascade for the title compound.

Chapter 5: Structure-Activity Relationship (SAR) Insights

Even as a building block, understanding the potential SAR contributions of the scaffold is valuable for designing libraries of final compounds. Modifications at several positions can be explored to modulate the properties of the final drug molecule.

Caption: Potential points for diversification on the scaffold.

-

Piperidine Nitrogen (R¹): This is the most common point of modification. Varying the substituent here can dramatically alter the molecule's pKa, lipophilicity, and metabolic stability. It can also introduce key binding interactions with the target protein.

-

Primary Amine (R²): After deprotection, this position provides a vector for linking to other parts of the target molecule. The nature of the linker and the attached group is critical for potency.

-

Piperidine Ring (R³): Substitution on the piperidine ring itself (e.g., at the 3, 4, or 5 positions) can lock the ring into specific conformations, which may be favorable for binding, or can be used to probe for additional interactions within a binding pocket.

Conclusion

This compound is a quintessential example of a modern chiral building block in medicinal chemistry. Its intrinsic biological activity appears to be secondary to its primary function as a versatile and reliable synthetic intermediate. The stereochemically defined piperidine core, combined with orthogonally protected amino groups, provides chemists with a powerful tool to systematically build complex molecules. Its documented application in the synthesis of advanced prodrugs for challenging targets like Toll-like receptors underscores its importance and relevance. This guide has outlined its synthesis, properties, and strategic application, providing a framework for its effective use in the rigorous and demanding process of drug discovery and development.

References

- Reddy, K. L., et al. (2014). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR Open Research.

- UCHEM. (2024, September 8). Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis.

- Google Patents. (n.d.). US20220213099A1 - Prodrug compounds.

- Google Patents. (n.d.). US5489689A - Preparation of piperidine derivatives.

- Google Patents. (n.d.). WO2016149401A2 - Piperazine carbamates and methods of making and using same.

- Google Patents. (n.d.). EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.

- Pittelkow, M., et al. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.

- Google Patents. (n.d.). US9248140B2 - Chemical compounds.

- National Center for Biotechnology Information. (n.d.). tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate. PubChem Compound Database.

- ResearchGate. (n.d.). Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,... [Image].

- ResearchGate. (n.d.). (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

- National Center for Biotechnology Information. (n.d.). (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate. PubChem Compound Database.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 3. US9248140B2 - Chemical compounds - Google Patents [patents.google.com]

- 4. tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate | C11H22N2O2 | CID 1501973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound | 139004-93-6 [smolecule.com]

- 6. myuchem.com [myuchem.com]

- 7. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]

- 8. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]

- 9. US20220213099A1 - Prodrug compounds - Google Patents [patents.google.com]

- 10. WO2016149401A2 - Piperazine carbamates and methods of making and using same - Google Patents [patents.google.com]

(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate spectroscopic data (NMR, IR, MS)

An In-Depth Spectroscopic Guide to (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 139004-93-6), a chiral piperidine derivative widely utilized as a building block in medicinal chemistry and drug development.[1][2] The strategic placement of a Boc-protected aminomethyl group at the stereogenic center of the piperidine ring makes it a valuable intermediate for synthesizing complex molecular architectures.

This document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's characteristic spectroscopic signature. We will delve into the principles, experimental workflows, and detailed interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, grounding our analysis in established scientific principles and field-proven insights.

Molecular Structure and Spectroscopic Probes

The structural features of this compound—namely the saturated heterocyclic piperidine ring, the chiral center at C2, the flexible aminomethyl side chain, and the bulky tert-butoxycarbonyl (Boc) protecting group—give rise to a distinct and interpretable spectroscopic profile. Each technique probes different aspects of this structure, providing complementary information for unambiguous characterization.

Caption: 2D structure of this compound.

Integrated Spectroscopic Analysis Workflow

The characterization of a novel or synthesized compound follows a logical workflow. Each analytical technique provides a unique piece of the structural puzzle, and together they offer a self-validating system for identity and purity confirmation.

Caption: General workflow for spectroscopic characterization.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[3] It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[3][4]

Expertise & Experience: The Causality of NMR Choices